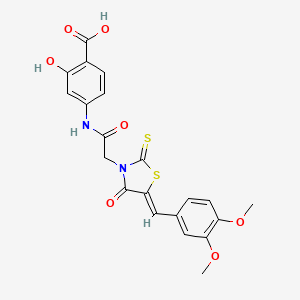

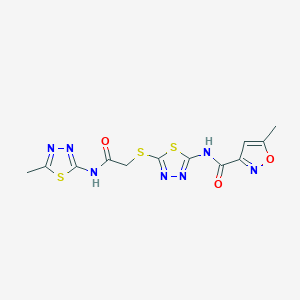

![molecular formula C9H7BrClN3 B2737992 5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 2089098-89-3](/img/structure/B2737992.png)

5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

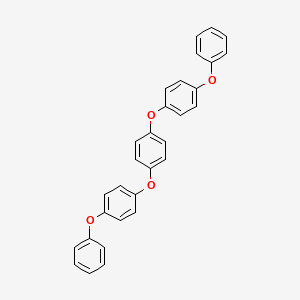

“5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine” is a nitrogen-containing heterocyclic compound . It is mainly used as a pharmaceutical intermediate and can be used to synthesize biological macromolecules and biological hormones . The CAS Number of this compound is 2089098-89-3 .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine with N-bromosuccinamide . The reaction mixture is refluxed for 1 hour .Molecular Structure Analysis

The molecular formula of “this compound” is C9H7BrClN3 . The InChI Code is 1S/C9H7BrClN3/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 272.53 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Rearrangement

The synthesis of halogen-substituted pyrimidines, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrates the compound's utility as a versatile synthetic intermediate. These compounds undergo oxidative cyclization and can be rearranged through Dimroth rearrangement, showcasing their adaptability for further chemical diversification. The presence of halogen functionalities makes them suitable for cross-couplings and amination, indicating their significance in creating a variety of chemical structures for further evaluation in drug discovery and material science (Tang et al., 2014).

Antiviral Activity

Substituted pyrimidines, particularly those with modifications at the 5-position, have shown notable antiviral activities. The synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has provided compounds with marked inhibition of retrovirus replication in cell culture, highlighting their potential as therapeutic agents against viral infections. These findings suggest a promising avenue for the development of new antiviral drugs based on the structural framework of pyrimidines (Hocková et al., 2003).

Chemical Properties and Reactions

The study of pyrrolopyrimidine nucleosides and their derivatives, such as the synthesis and reactivity of 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine, offers insights into the chemical behavior and potential biological significance of these compounds. This research outlines the methods for introducing various substituents, demonstrating the chemical versatility and potential pharmacological relevance of pyrrolopyrimidines (Hinshaw et al., 1969).

New Routes to Derivatives

Innovative synthetic routes have been developed for the generation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives from halogen-substituted pyrimidines. These methodologies facilitate the creation of compounds with potential applications in medicinal chemistry and drug design, underscoring the importance of pyrimidines as foundational structures for the development of new therapeutic agents (Rahimizadeh et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

5-bromo-4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGODYPOEHAAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C3=C2N=CN=C3Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

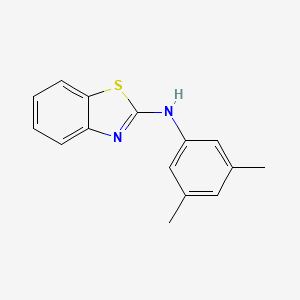

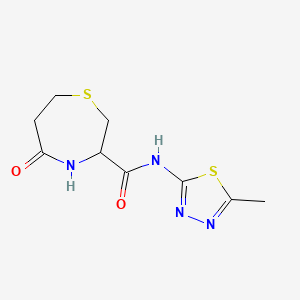

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)

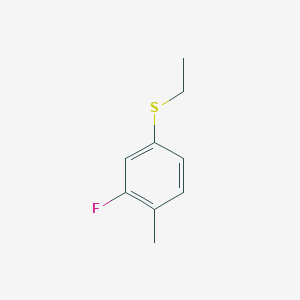

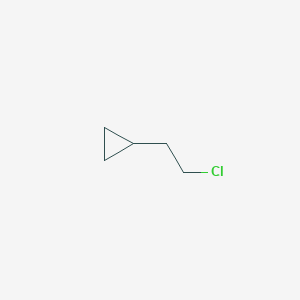

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

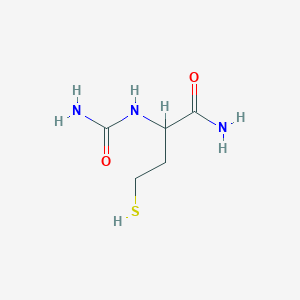

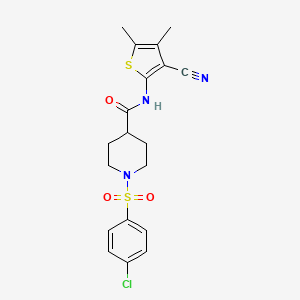

![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)

![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)

![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)